molecular formula C23H23N3O3 B11119201 N-({1-[2-(2,6-dimethylphenoxy)ethyl]benzimidazol-2-yl}methyl)-2-furylcarboxami de

N-({1-[2-(2,6-dimethylphenoxy)ethyl]benzimidazol-2-yl}methyl)-2-furylcarboxami de

Cat. No.: B11119201
M. Wt: 389.4 g/mol
InChI Key: RCLXFCLOIPGUKL-UHFFFAOYSA-N
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Description

N-({1-[2-(2,6-Dimethylphenoxy)ethyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide is a structurally complex compound featuring a benzimidazole core substituted with a 2,6-dimethylphenoxyethyl group and a furylcarboxamide moiety. The benzimidazole scaffold is well-documented for its pharmacological versatility, including roles in antiviral, antimicrobial, and kinase inhibition . The 2,6-dimethylphenoxy group is a recurring motif in bioactive molecules, often enhancing metabolic stability and target affinity .

Properties

Molecular Formula

C23H23N3O3

Molecular Weight

389.4 g/mol

IUPAC Name

N-[[1-[2-(2,6-dimethylphenoxy)ethyl]benzimidazol-2-yl]methyl]furan-2-carboxamide

InChI

InChI=1S/C23H23N3O3/c1-16-7-5-8-17(2)22(16)29-14-12-26-19-10-4-3-9-18(19)25-21(26)15-24-23(27)20-11-6-13-28-20/h3-11,13H,12,14-15H2,1-2H3,(H,24,27)

InChI Key

RCLXFCLOIPGUKL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[2-(2,6-dimethylphenoxy)ethyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Attachment of the Dimethylphenoxyethyl Group: This step involves the alkylation of the benzimidazole core with 2-(2,6-dimethylphenoxy)ethyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Furylcarboxamide Moiety: The final step involves the reaction of the intermediate with 2-furoyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-({1-[2-(2,6-dimethylphenoxy)ethyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Electrophiles like alkyl halides, bases like potassium carbonate.

Major Products

    Oxidation: Furanones.

    Reduction: Amines.

    Substitution: Alkylated benzimidazole derivatives.

Scientific Research Applications

N-({1-[2-(2,6-dimethylphenoxy)ethyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Biological Research: The compound can be used to study the mechanisms of enzyme inhibition and receptor binding.

    Industrial Applications: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-({1-[2-(2,6-dimethylphenoxy)ethyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The benzimidazole core is known to bind to the active sites of enzymes, inhibiting their activity. The furan ring and dimethylphenoxyethyl group may enhance the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs with 2,6-Dimethylphenoxy Groups

The 2,6-dimethylphenoxy moiety is critical in several pharmacologically active compounds:

Compound Name / ID (from Evidence) Structural Features Biological Activity Key Differences vs. Target Compound
Oxadixyl () N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide Fungicide (agricultural use) Lacks benzimidazole and furylcarboxamide; features oxazolidinone ring for antifungal activity .
Anticonvulsant aminoalkanols () (2,6-Dimethylphenoxy)ethyl aminoalkanol derivatives Anticonvulsant activity in MES and scPTZ models Replace benzimidazole with aminoalkanol chains; target compound’s benzimidazole may enhance CNS penetration .
Pharmacopeial acetamides (, e.g., compound f) 2-(2,6-Dimethylphenoxy)-N-[(2S,3S,5S)-5-formamido-3-hydroxy-1,6-diphenylhexan-2-yl]acetamide Not explicitly stated (pharmacopeial standards) Complex stereochemistry and hydroxy/amino groups; target compound’s furylcarboxamide may reduce polarity .

Functional Analog: Benzimidazole Derivatives

Benzimidazole-based drugs are widely explored:

  • Dibenzimidazoles (e.g., Albendazole): Anthelmintic agents targeting tubulin. The target compound’s substitution pattern diverges significantly, favoring CNS or kinase targeting over antiparasitic activity .

Pharmacokinetic and Physicochemical Comparison

  • Lipophilicity: The 2,6-dimethylphenoxy group increases logP compared to unsubstituted phenoxy analogs, enhancing membrane permeability .
  • Metabolic Stability : The benzimidazole core may confer resistance to oxidative metabolism relative to simpler heterocycles (e.g., triazoles in ) .

Research Implications and Gaps

  • Anticonvulsant Potential: Structural parallels to ’s aminoalkanols suggest the target compound should be screened in seizure models (e.g., maximal electroshock) .
  • Kinase Inhibition : The benzimidazole-furylcarboxamide architecture warrants profiling against kinase panels (e.g., JAK2, EGFR) .
  • Toxicity Risks: The 2,6-dimethylphenoxy group is associated with hepatotoxicity in some analogs (e.g., pesticide metabolites), necessitating hepatic safety studies .

Biological Activity

N-({1-[2-(2,6-dimethylphenoxy)ethyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide, with CAS number 920114-63-2, is a compound of significant interest due to its potential biological activities. This article aims to explore the biological properties of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the molecular formula C23H23N3O3C_{23}H_{23}N_{3}O_{3} and a molecular weight of 389.4 g/mol. It features a benzimidazole ring, which is known for its diverse biological activities, including antifungal and antibacterial properties.

PropertyValue
CAS Number920114-63-2
Molecular FormulaC23H23N3O3
Molecular Weight389.4 g/mol
StructureChemical Structure

Antimicrobial Activity

Recent studies have indicated that compounds containing benzimidazole derivatives exhibit notable antimicrobial activity. For instance, a study demonstrated that similar benzimidazole compounds showed moderate to potent inhibition against various bacterial strains such as Pseudomonas aeruginosa and Escherichia coli at concentrations ranging from 256 to 512 μg/mL . The presence of the dimethylphenoxy group in our compound may enhance its interaction with biological targets, leading to improved efficacy against pathogens.

Case Study: Antimicrobial Evaluation

In a comparative study of benzimidazole derivatives, it was found that modifications to the benzimidazole structure significantly affected their antimicrobial potency. The compound under discussion was evaluated alongside known antifungal agents against Candida species, showing promising results in inhibiting fungal growth .

Anticancer Activity

Benzimidazole derivatives have been extensively studied for their anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance, compounds similar to N-({1-[2-(2,6-dimethylphenoxy)ethyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide have been shown to induce apoptosis in cancer cells through various pathways.

Research Findings

A study highlighted that certain benzimidazole derivatives exhibited cytotoxic effects on cancer cell lines by disrupting microtubule dynamics and inducing cell cycle arrest. The incorporation of the furylcarboxamide moiety is hypothesized to enhance the compound's ability to penetrate cell membranes and interact with intracellular targets.

Anti-inflammatory Activity

The anti-inflammatory potential of benzimidazole derivatives has also been documented. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory responses.

The proposed mechanism involves the inhibition of NF-kB signaling pathways, leading to reduced expression of inflammatory mediators. This activity can be particularly beneficial in treating conditions characterized by chronic inflammation.

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